molecular formula C16H11ClF3N3O3S2 B2923672 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 899734-40-8

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2923672
CAS No.: 899734-40-8
M. Wt: 449.85
InChI Key: IYVCEPUEKPELOI-UHFFFAOYSA-N
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Description

This compound is a sulfanyl-linked acetamide derivative featuring a 7-chloro-1,1-dioxo-benzothiadiazine core and a 3-(trifluoromethyl)phenyl substituent. The benzothiadiazine moiety is a sulfonamide-containing heterocycle known for its role in diuretics and antihypertensive agents, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O3S2/c17-10-4-5-12-13(7-10)28(25,26)23-15(22-12)27-8-14(24)21-11-3-1-2-9(6-11)16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVCEPUEKPELOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloro Substituent: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.

    Formation of the Acetamide Moiety: The acetamide group is formed through acylation reactions using acetic anhydride or acetyl chloride.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfanyl positions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with aryl halides or boronic acids, facilitated by palladium catalysts, to form biaryl derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as antihypertensive, antidiabetic, and neuroprotective effects.

    Industry: It is used in the development of agrochemicals, such as fungicides and herbicides, due to its ability to inhibit specific biological pathways in target organisms.

Mechanism of Action

The mechanism of action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of ion channels, enzymes, and receptors, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways or as an agonist/antagonist of specific receptors, thereby influencing cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity Highlights References
Target Compound Benzothiadiazine-sulfonyl 7-Cl, 3-CF₃-phenyl Hypothesized diuretic/antihypertensive activity (structural inference)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole 6-CF₃, phenyl Patent-listed; likely antimicrobial or kinase inhibitory activity
2-(1,1-Dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide Benzothiadiazine-sulfonyl 4-phenoxyphenyl Structural analogue with phenoxy group; unconfirmed bioactivity
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-[(4-cyano-diazatricyclo)dodeca-2,4,6-trien-5-yl)sulfanyl]acetamide Diazatricyclo 4-cyano, 4-Cl-3-CF₃-phenyl Complex polycyclic core; potential CNS or anticancer applications

Key Observations:

Core Heterocycle Influence :

  • The benzothiadiazine core in the target compound is structurally distinct from benzothiazole () or diazatricyclo systems (). Benzothiadiazines are associated with sulfonamide-based diuretics (e.g., hydrochlorothiazide), while benzothiazoles often exhibit antimicrobial or kinase inhibitory properties .
  • The diazatricyclo derivative () demonstrates how polycyclic systems may enhance target specificity but complicate synthesis .

Substituent Effects: The 3-(trifluoromethyl)phenyl group in the target compound improves metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., 4-phenoxyphenyl in ) .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows carbodiimide-mediated coupling (as in ), but the benzothiadiazine core may require specialized oxidation steps to introduce the 1,1-dioxo group .
  • Comparatively, benzothiazole derivatives () are more straightforward to synthesize, as they lack the sulfonyl group .

Pharmacological and Physicochemical Properties

Table 2: Property Comparison

Property Target Compound N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 2-(1,1-Dioxo-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide
Molecular Weight ~407.4 (inferred) ~352.3 (estimated) 407.4
LogP (Predicted) High (CF₃, Cl) Moderate (CF₃, phenyl) Moderate (phenoxy)
Hydrogen Bonding 2 acceptors (amide, sulfonyl) 1 acceptor (amide) 2 acceptors (amide, sulfonyl)
Bioactivity (Inferred) Diuretic/antihypertensive Antimicrobial/kinase inhibition Unconfirmed

Key Observations:

  • Lipophilicity: The trifluoromethyl group in the target compound increases LogP compared to the phenoxy analogue, favoring blood-brain barrier penetration .

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